Sorbitan monododecanoate

Interfacial Tension Critical Micelle Concentration Emulsion Stability

Span 20 (Sorbitan monododecanoate) is a non-ionic sorbitan laurate ester with an HLB of 8.6, engineered for robust W/O emulsions with short-chain oils (pentane–dodecane). Its C12 laurate chain provides a higher CMC than Span 40/60, ensuring interfacial adsorption without premature bulk micellization—critical for formulators requiring precise viscosity control. For high-efficiency drug delivery, Span 20-based mixed surfactant systems achieve 90.5% diacerein entrapment versus pure niosomes, and liposomal Span 20 reduces 5-fluorouracil IC50 from 30.52 μM to 0.62 μM in vitro. Additionally, Span 20 outperforms Tween 20 as a skin penetration enhancer by avoiding a polyoxyethylene headgroup, and when combined with HPMCAS-HF, delivers a 2.3-fold oral bioavailability improvement over Soluplus/Span 20 (1.37-fold). Select Span 20 when C12-specific interfacial packing, superior drug loading, and tunable permeation are non-negotiable for your formulation.

Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
CAS No. 8028-02-2
Cat. No. B3434989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan monododecanoate
CAS8028-02-2
Molecular FormulaC18H34O6
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1
InChIKeyLWZFANDGMFTDAV-BURFUSLBSA-N
Commercial & Availability
Standard Pack Sizes500 g / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Monododecanoate (Span 20) CAS 8028-02-2: Core Physicochemical and Functional Baseline for Procurement


Sorbitan monododecanoate (Span 20, CAS 8028-02-2) is a non-ionic sorbitan ester surfactant synthesized from sorbitol and lauric acid (C12). As a lipophilic emulsifier with a hydrophilic-lipophilic balance (HLB) of 8.6 , it exhibits an amber liquid state, a density of 1.032 g/mL at 25°C, and a molecular weight of 346.46 g/mol . Its amphiphilic nature enables reduction of interfacial tension between immiscible phases, rendering it dispersible in water yet miscible with organic solvents . These baseline attributes establish its utility in pharmaceutical, cosmetic, and industrial formulations, but do not, in isolation, justify selection over close analogs. The subsequent evidence guides address precisely where quantifiable performance divergences inform scientifically grounded procurement decisions.

Why Sorbitan Monododecanoate (Span 20) Cannot Be Substituted with Generic Sorbitan Esters: Key Differentiation Drivers


Within the sorbitan ester family, substitution based solely on 'non-ionic surfactant' classification introduces substantial risk of functional failure. The C12 laurate chain length of sorbitan monododecanoate confers an HLB of 8.6, a critical interfacial behavior that governs emulsion type, vesicle stability, and biological interaction . Direct substitution with sorbitan monopalmitate (Span 40, C16) or sorbitan monostearate (Span 60, C18) results in markedly different critical micelle concentration (CMC) values, molecular packing areas, and hemolytic activity profiles [1][2]. Furthermore, the unmodified sorbitan headgroup of Span 20 differentiates it from its ethoxylated derivative polysorbate 20 (Tween 20), which exhibits an HLB of 16.7 and preferentially stabilizes oil-in-water rather than water-in-oil emulsions [3]. The following quantitative evidence demonstrates that these molecular distinctions translate into application-critical performance divergences that preclude generic substitution.

Sorbitan Monododecanoate (Span 20) Quantitative Performance Differentiation Against Closest Analogs


Critical Micelle Concentration (CMC) and Interfacial Behavior: Span 20 vs. Span 40, Span 60, and Span 80

At the water-dodecane interface, sorbitan monododecanoate (Span 20) exhibits a higher critical micelle concentration (CMC) compared to its longer-chain analogs. This property directly impacts its spontaneous aggregation behavior and interfacial efficiency in specific oil phases [1]. The quantitative differences in CMC and area per molecule provide a mechanistic basis for selecting Span 20 when working with shorter-chain hydrocarbons.

Interfacial Tension Critical Micelle Concentration Emulsion Stability

Hemolytic Activity and Membrane Biocompatibility: Span 20 vs. Span 40, Span 60, and Span 80

In a comparative study using human red blood cells as a model for biological membrane interaction, sorbitan monododecanoate (Span 20) induced significantly greater hemolysis than its longer-chain or unsaturated analogs. This finding is critical for formulators evaluating the safety profile of non-ionic surfactants in parenteral or topical applications [1].

Biocompatibility Hemolysis Excipient Safety

Drug Entrapment Efficiency in Niosomal Formulations: Span 20/Poloxamer 184 Mixed System vs. Pure Span 20

In the development of niosomal carriers for the poorly soluble drug diacerein, a mixed surfactant system comprising sorbitan monododecanoate (Span 20) and poloxamer 184 achieved superior drug entrapment efficiency compared to niosomes prepared with pure Span 20 [1].

Niosomes Drug Delivery Entrapment Efficiency

In Vitro Cytotoxicity Enhancement in Liposomal 5-Fluorouracil: Span 20-Modified Liposomes vs. Unmodified Liposomes

Incorporation of sorbitan monododecanoate (Span 20) into liposomal formulations of the anticancer drug 5-fluorouracil (5-FU) resulted in a substantial increase in in vitro cytotoxicity against skin cancer cells, as measured by a significantly lower IC50 value [1].

Liposomes Cytotoxicity Cancer Therapy

Skin Penetration Enhancement of Hydrophilic Drug: Span 20 vs. Tween 20 and Azone

In a comparative study evaluating the effects of non-ionic surfactants with identical C12 alkyl chains, sorbitan monododecanoate (Span 20) demonstrated distinct enhancement of percutaneous penetration for a series of compounds, with its efficacy depending on the lipophilicity of the permeant [1].

Transdermal Delivery Permeation Enhancement Skin Penetration

In Vivo Bioavailability Enhancement in Solid Dispersions: HPMCAS-HF/Span 20 vs. Soluplus®/Span 20

Ternary solid dispersions of β-carotene incorporating sorbitan monododecanoate (Span 20) with hypromellose acetate succinate (HPMCAS-HF) yielded superior in vivo bioavailability enhancement compared to those using Soluplus® as the polymeric carrier [1].

Solid Dispersion Bioavailability Oral Drug Delivery

Evidence-Backed Application Scenarios for Sorbitan Monododecanoate (Span 20) Based on Quantified Differentiation


Stabilization of Water-in-Oil (W/O) Emulsions with Short to Medium Chain Hydrocarbons

Span 20 (HLB 8.6) is preferentially suited for stabilizing W/O emulsions where the oil phase consists of shorter-chain hydrocarbons (e.g., pentane to dodecane). Its higher CMC relative to longer-chain Span analogs ensures adequate interfacial adsorption without premature bulk micellization, a requirement for robust W/O emulsion formation [1].

Formulation of Niosomal Drug Delivery Systems Requiring High Entrapment Efficiency

When high drug loading is paramount, Span 20 should be used in combination with a hydrophilic co-surfactant such as poloxamer 184. This mixed system has been shown to achieve 90.5% entrapment efficiency for lipophilic drugs like diacerein, significantly outperforming pure Span 20 niosomes [2].

Potentiation of Liposomal Anticancer Therapeutics via Enhanced Cytotoxicity

For topical or injectable liposomal formulations of anticancer agents (e.g., 5-fluorouracil), the inclusion of Span 20 as a membrane component can drastically lower the IC50 value against cancer cells (from 30.52 μM to 0.62 μM in vitro). This makes Span 20 a high-value excipient for improving therapeutic indices in oncology [3].

Transdermal and Topical Formulations Requiring Permeation Enhancement

Span 20 acts as an effective skin penetration enhancer, particularly for compounds with moderate lipophilicity. Its enhancement profile is distinct from that of Tween 20 due to the absence of a polyoxyethylene headgroup, offering formulators a targeted tool for improving transdermal delivery [4].

Amorphous Solid Dispersions for Enhanced Oral Bioavailability

In the development of solid dispersions for poorly water-soluble drugs, combining Span 20 with HPMCAS-HF as the polymeric matrix yields a 2.3-fold improvement in oral bioavailability, a significantly higher enhancement than alternative polymer combinations like Soluplus®/Span 20 (1.37-fold) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorbitan monododecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.